

historical preparation methods of Diphenylacetyl chloride

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Compound of Interest

Compound Name: *Diphenylacetyl chloride*

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An In-depth Technical Guide on the Historical Preparation Methods of **Diphenylacetyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical methods for the preparation of **diphenylacetyl chloride**, a key reagent in various organic syntheses. The document details established experimental protocols, presents comparative data, and illustrates the synthetic pathways.

Introduction

Diphenylacetyl chloride ($C_{14}H_{11}ClO$) is a valuable acylating agent used in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals.^{[1][2]} Its preparation has been documented through several historical methods, primarily involving the conversion of diphenylacetic acid using different chlorinating agents. This guide focuses on the most prominent historical methods, providing detailed experimental procedures and comparative data to assist researchers in understanding the chemical principles and practical considerations of these syntheses.

Primary Synthetic Routes

The classical syntheses of **diphenylacetyl chloride** predominantly start from diphenylacetic acid. The conversion of the carboxylic acid to the acid chloride has been historically achieved

using thionyl chloride (SOCl_2), phosphorus pentachloride (PCl_5), or oxalyl chloride ($(\text{COCl})_2$).^[3] Each of these methods offers distinct advantages and disadvantages concerning yield, purity of the product, and reaction conditions.

Comparative Data of Historical Preparations

The following table summarizes the quantitative data from various historical preparations of **diphenylacetyl chloride**, providing a clear comparison of the different methods.

Chlorinating Agent	Starting Material	Solvent	Reaction Conditions	Yield (%)	Melting Point (°C)	Boiling Point (°C/mm Hg)	Reference
Thionyl Chloride	Diphenyl acetic Acid	Benzene	Reflux, 7 hours	82-94	51-53	-	Organic Syntheses ^[3]
Phosphorus Pentachloride	Diphenyl acetic Acid	Not specified	Not specified	Not specified	Not specified	-	General mention ^[3]
Oxalyl Chloride	Phenylacetic Acid	Benzene	Reflux, 2 hours	74	-	100/12	J. Am. Chem. Soc., 1920 ^[4]
Oxalyl Chloride	Sodium Phenylacetate	Benzene	Reflux, 2 hours	71	-	125-130/40	PrepChem ^[5]

*Note: Data for oxalyl chloride is for the closely related phenylacetyl chloride, as detailed historical data for **diphenylacetyl chloride** with this reagent was not readily available in the initial search. This serves as a useful proxy for understanding the reaction's general efficiency.

Experimental Protocols

This section provides detailed experimental methodologies for the key historical preparations of **diphenylacetyl chloride**.

Preparation from Diphenylacetic Acid and Thionyl Chloride

This method, adapted from Organic Syntheses, is a well-documented and reliable procedure for the preparation of **diphenylacetyl chloride**.^[3]

Procedure:

- A 500-ml, three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube.
- The flask is charged with 50.0 g (0.236 mole) of diphenylacetic acid and 150 ml of thiophene-free, anhydrous benzene.^[3]
- The mixture is heated to reflux, and 132 g (80.1 ml, 1.11 mole) of thionyl chloride is added dropwise over 30 minutes.^[3]
- Refluxing is continued for an additional 7 hours.
- The benzene and excess thionyl chloride are removed by distillation under reduced pressure.^[3]
- To remove residual thionyl chloride, 100 ml of anhydrous benzene is added and subsequently removed by distillation under reduced pressure.
- The resulting pale yellow oil is dissolved in 150 ml of refluxing, anhydrous hexane.^[3]
- The hot solution is treated with charcoal and filtered.
- The filtrate is chilled to 0°C in a sealed flask to induce crystallization. Seeding may be necessary.^[3]
- The crystalline product is filtered, washed with a small amount of cold hexane, and dried under vacuum at 25°C for 2 hours.

- This procedure yields 44.5–49 g (82–94%) of **diphenylacetyl chloride** with a melting point of 51–53°C.[3]

Preparation using Phosphorus Pentachloride

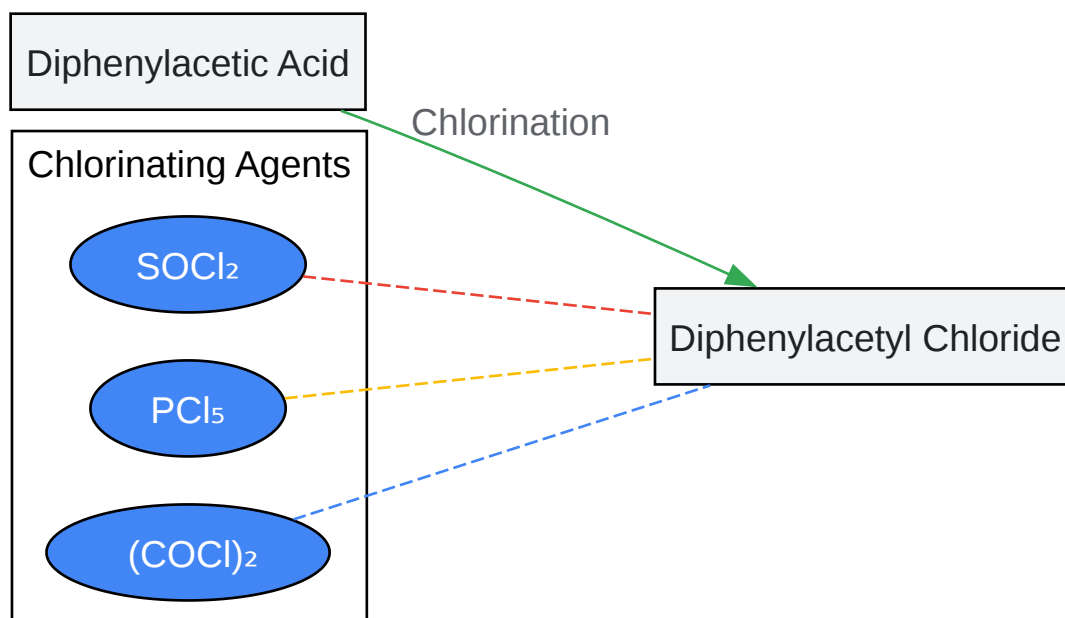
While mentioned as a viable method, detailed historical experimental protocols with quantitative data for the reaction of diphenylacetic acid with phosphorus pentachloride are not as readily available in comprehensive depositories like Organic Syntheses.[3] The general reaction involves mixing diphenylacetic acid with phosphorus pentachloride, which converts the carboxylic acid to the acid chloride. The byproducts are phosphorus oxychloride (POCl_3) and hydrogen chloride (HCl).[6]

Preparation using Oxalyl Chloride

The use of oxalyl chloride for the preparation of acid chlorides is a well-established method, often favored for its mild reaction conditions and the formation of volatile byproducts (CO , CO_2 , HCl), which simplifies purification.[4][7] While a specific detailed protocol for **diphenylacetyl chloride** was not found, the general procedure involves the reaction of the carboxylic acid with an excess of oxalyl chloride, sometimes in the presence of a catalyst like N,N-dimethylformamide (DMF).[4][8]

Synthesis Workflow Diagram

The following diagram illustrates the central synthetic pathway from diphenylacetic acid to **diphenylacetyl chloride**, highlighting the different chlorinating agents that can be employed.



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